Cas no 1190318-72-9 (Methyl 3-bromo-1h-pyrrolo[3,2-b]pyridine-5-carboxylate)
Methyl 3-bromo-1h-pyrrolo[3,2-b]pyridine-5-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 3-bromo-1h-pyrrolo[3,2-b]pyridine-5-carboxylate
- EN300-7398816
- 1190318-72-9
- methyl3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
- 3-BROMO-4-AZAINDOLE-5-CARBOXYLIC ACID METHYL ESTER
- P11554
- MFCD12963007
- 1H-Pyrrolo[3,2-b]pyridine-5-carboxylic acid, 3-bromo-, methyl ester
- SB15884
- DB-370786
- CS-0054455
-
- MDL: MFCD12963007
- Inchi: 1S/C9H7BrN2O2/c1-14-9(13)7-3-2-6-8(12-7)5(10)4-11-6/h2-4,11H,1H3
- InChI Key: SWSMFBGGCLRYOC-UHFFFAOYSA-N
- SMILES: BrC1=CNC2C=CC(C(=O)OC)=NC=21
Computed Properties
- Exact Mass: 253.96909g/mol
- Monoisotopic Mass: 253.96909g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 55Ų
Methyl 3-bromo-1h-pyrrolo[3,2-b]pyridine-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029183814-5g |
Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate |
1190318-72-9 | 95% | 5g |
$1736.64 | 2023-09-04 | |
| Alichem | A029183814-10g |
Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate |
1190318-72-9 | 95% | 10g |
$2436.12 | 2023-09-04 | |
| Alichem | A029183814-25g |
Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate |
1190318-72-9 | 95% | 25g |
$4140.60 | 2023-09-04 | |
| Chemenu | CM303196-100mg |
Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate |
1190318-72-9 | 95%+ | 100mg |
$949 | 2021-06-09 | |
| Chemenu | CM303196-250mg |
Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate |
1190318-72-9 | 95%+ | 250mg |
$1423 | 2021-06-09 | |
| Chemenu | CM303196-1g |
Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate |
1190318-72-9 | 95%+ | 1g |
$2372 | 2021-06-09 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC10379-5g |
methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate |
1190318-72-9 | 95% | 5g |
$2650 | 2023-09-07 | |
| Ambeed | A350997-250mg |
Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate |
1190318-72-9 | 95% | 250mg |
$308.0 | 2024-04-25 | |
| Ambeed | A350997-1g |
Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate |
1190318-72-9 | 95% | 1g |
$768.0 | 2024-04-25 | |
| Ambeed | A350997-5g |
Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate |
1190318-72-9 | 95% | 5g |
$2143.0 | 2024-04-25 |
Methyl 3-bromo-1h-pyrrolo[3,2-b]pyridine-5-carboxylate Suppliers
Methyl 3-bromo-1h-pyrrolo[3,2-b]pyridine-5-carboxylate Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
Additional information on Methyl 3-bromo-1h-pyrrolo[3,2-b]pyridine-5-carboxylate
Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate (CAS No. 1190318-72-9): A Versatile Building Block in Medicinal Chemistry
Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate (CAS No. 1190318-72-9) is a highly valuable heterocyclic compound that has gained significant attention in pharmaceutical research and organic synthesis. This brominated pyrrolopyridine derivative serves as a crucial intermediate for the development of various biologically active molecules, particularly in the field of kinase inhibitors and other therapeutic agents.
The growing interest in pyrrolopyridine-based compounds stems from their structural similarity to purine bases, making them excellent scaffolds for drug discovery. Researchers are particularly focused on 3-bromo substituted pyrrolopyridines due to their enhanced reactivity in cross-coupling reactions, which allows for efficient structural diversification. This compound's methyl ester group at the 5-position provides additional synthetic flexibility for further modifications.
Recent trends in medicinal chemistry have highlighted the importance of heterocyclic building blocks like Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate in addressing current challenges in drug development. The compound's unique structure makes it particularly relevant for researchers working on:
1. Kinase inhibitor development - With the increasing focus on targeted cancer therapies, this compound serves as a key intermediate for potential JAK, ALK, and CDK inhibitors.
2. Central nervous system (CNS) drug discovery - The pyrrolopyridine core is frequently explored for neurological targets due to its favorable blood-brain barrier penetration properties.
3. Antiviral research - Particularly relevant in the post-pandemic era, where novel heterocyclic compounds are being investigated for broad-spectrum antiviral activity.
The synthetic versatility of Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate (CAS 1190318-72-9) allows for numerous transformations. The bromine atom at the 3-position enables various palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi), while the ester group can be hydrolyzed to the corresponding acid or reduced to the alcohol. These features make it an ideal starting material for structure-activity relationship (SAR) studies in medicinal chemistry programs.
From a commercial perspective, the demand for high-quality pyrrolopyridine derivatives has been steadily increasing. Pharmaceutical companies and contract research organizations are actively seeking reliable sources of 3-bromo substituted heterocycles to accelerate their drug discovery pipelines. The compound's stability and well-characterized properties (CAS 1190318-72-9) make it particularly attractive for scale-up and process chemistry applications.
Recent advances in synthetic methodology have improved access to Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate, with several efficient routes now available. Modern approaches focus on atom-economical processes and green chemistry principles, addressing the pharmaceutical industry's growing emphasis on sustainable synthesis. Researchers are particularly interested in:
- Metal-free bromination strategies for pyrrolopyridine systems
- Continuous flow synthesis of brominated heterocycles
- Enzymatic approaches to methyl ester formation
Quality control of Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate (CAS 1190318-72-9) is crucial for research applications. Analytical methods typically include HPLC purity determination, NMR characterization (1H, 13C), and mass spectrometry. The compound's stability under various storage conditions has been well-documented, making it suitable for long-term research projects.
In the context of intellectual property, several patents have emerged that utilize 3-bromo pyrrolopyridine derivatives as key intermediates. This reflects the compound's importance in developing novel therapeutic agents, particularly in oncology and inflammatory diseases. The methyl ester functionality provides additional patentability options through prodrug strategies and formulation advantages.
Looking forward, the applications of Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate are expected to expand further. Emerging areas of interest include:
- PROTAC technology: The compound's structure makes it suitable for developing proteolysis-targeting chimeras
- Chemical biology probes: For studying kinase signaling pathways
- Materials science applications: As a precursor for organic electronic materials
For researchers working with Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate (CAS 1190318-72-9), proper handling and storage recommendations include protection from moisture and storage at controlled room temperature. While not classified as hazardous, standard laboratory precautions should be observed when handling this chemical intermediate.
The global market for pharmaceutical intermediates like this brominated pyrrolopyridine continues to grow, driven by increased R&D spending in the biopharmaceutical sector. Suppliers are focusing on providing high-purity materials with comprehensive analytical documentation to meet the stringent requirements of drug development programs.
In conclusion, Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate represents a strategically important building block in modern medicinal chemistry. Its combination of synthetic versatility, biological relevance, and commercial availability (CAS 1190318-72-9) ensures its continued importance in drug discovery efforts targeting various therapeutic areas. As research into heterocyclic compounds advances, this compound will likely play an increasingly significant role in the development of novel bioactive molecules.
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